molecular formula C8H10BrNO3S B13557364 N-(3-bromo-4-methoxyphenyl)methanesulfonamide

N-(3-bromo-4-methoxyphenyl)methanesulfonamide

Cat. No.: B13557364
M. Wt: 280.14 g/mol
InChI Key: AHAUWVSRKRAKBT-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10BrNO3S It is a derivative of methanesulfonamide, where the sulfonamide group is attached to a 3-bromo-4-methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methoxyphenyl)methanesulfonamide typically involves the reaction of 3-bromo-4-methoxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the sulfonamide group can undergo reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted phenylmethanesulfonamides.

    Oxidation and Reduction: Products include hydroxylated or aminated derivatives.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

N-(3-bromo-4-methoxyphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and methoxy groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)methanesulfonamide
  • N-(3-bromo-4-methylphenyl)methanesulfonamide
  • N-(3-methoxy-4-bromophenyl)methanesulfonamide

Uniqueness

N-(3-bromo-4-methoxyphenyl)methanesulfonamide is unique due to the presence of both bromine and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The bromine atom can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and electron-donating interactions, making this compound versatile in various applications.

Properties

Molecular Formula

C8H10BrNO3S

Molecular Weight

280.14 g/mol

IUPAC Name

N-(3-bromo-4-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H10BrNO3S/c1-13-8-4-3-6(5-7(8)9)10-14(2,11)12/h3-5,10H,1-2H3

InChI Key

AHAUWVSRKRAKBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C)Br

Origin of Product

United States

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